molecular formula C14H24N2O4 B1199054 3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione CAS No. 85337-18-4

3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione

Cat. No.: B1199054
CAS No.: 85337-18-4
M. Wt: 284.35 g/mol
InChI Key: SXTIZAYCEOYVKM-UHFFFAOYSA-N
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Description

(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with morpholine and appropriate methylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- could be explored for its potential therapeutic applications. Researchers may study its effects on various diseases and conditions, as well as its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may also make it useful in catalysis or other industrial processes.

Mechanism of Action

The mechanism of action of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, which can be elucidated through biochemical and molecular studies.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but without the additional methyl groups and dione functionality.

    N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

    2,2’-Bimorpholine: A related compound with a similar dione structure but different substitution patterns.

Uniqueness

(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

85337-18-4

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

3,5,5-trimethyl-3-(3,5,5-trimethyl-2-oxomorpholin-3-yl)morpholin-2-one

InChI

InChI=1S/C14H24N2O4/c1-11(2)7-19-9(17)13(5,15-11)14(6)10(18)20-8-12(3,4)16-14/h15-16H,7-8H2,1-6H3

InChI Key

SXTIZAYCEOYVKM-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C

Canonical SMILES

CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C

85337-18-4

Synonyms

3,5,5-trimethyl-2-morpholinon-3-yl radical dimer
TM 3 radical dimer
TM-3 dime

Origin of Product

United States

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